molecular formula C11H12BrNO3 B13064016 4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one

4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one

Cat. No.: B13064016
M. Wt: 286.12 g/mol
InChI Key: RDBBTKZMPWGZKW-UHFFFAOYSA-N
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Description

4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one: is an organic compound that features a morpholine ring substituted with a 2-bromo-4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-methoxyphenol and morpholine.

    Formation of Intermediate: The 2-bromo-4-methoxyphenol is first converted to an intermediate compound through a series of reactions, including bromination and etherification.

    Cyclization: The intermediate is then subjected to cyclization with morpholine under specific conditions to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to increase yield and purity. These methods often include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.

Major Products

The major products formed from these reactions include various substituted morpholine derivatives and phenolic compounds.

Scientific Research Applications

4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Biological Studies: It is used in biological research to study its effects on various biological pathways and targets.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxyphenylacetic acid
  • 2-Bromo-4-methoxyphenylboronic acid
  • 2-Bromo-4-methoxyphenylacetone

Uniqueness

4-(2-Bromo-4-methoxy-phenyl)-morpholin-3-one is unique due to its specific substitution pattern and the presence of the morpholine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H12BrNO3

Molecular Weight

286.12 g/mol

IUPAC Name

4-(2-bromo-4-methoxyphenyl)morpholin-3-one

InChI

InChI=1S/C11H12BrNO3/c1-15-8-2-3-10(9(12)6-8)13-4-5-16-7-11(13)14/h2-3,6H,4-5,7H2,1H3

InChI Key

RDBBTKZMPWGZKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2CCOCC2=O)Br

Origin of Product

United States

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